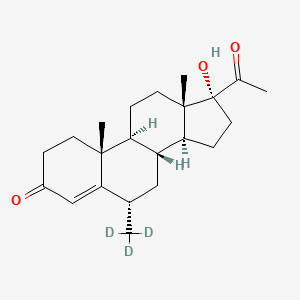

孕-4-烯-3,20-二酮,17-羟基-6-(甲基-d3)-,(6α)-

描述

Pregn-4-ene-3,20-dione, 17-hydroxy-6-(methyl-d3)-, (6α)-, commonly referred to as 6α-methyl-d3-pregn-4-ene-3,20-dione, is a steroid hormone that is widely used in scientific research. It is a metabolite of progesterone, an important hormone in the female reproductive system. It has been used to study the effects of hormones on various biological processes, and has been found to be useful in a variety of laboratory experiments.

科学研究应用

Progestin-Primed Ovarian Stimulation (PPOS) in Poor Ovarian Response (POR) Patients

Medroxyprogesterone acetate (MPA), a derivative of Medroxyprogesterone, is used in PPOS to improve pregnancy outcomes in POR patients with different body mass index (BMI) levels . The study found that for POR patients with high BMI, 10 mg/d of MPA in the PPOS protocol had a higher cumulative pregnancy rate than 8 mg/d of MPA .

Controlled Ovarian Hyperstimulation (COH) Programs

MPA is used in COH programs to control the ovarian stimulation process . The study showed a significant correlation between MPA dose and cumulative pregnancy in the high BMI population .

In Vitro Fertilization/Intracytoplasmic Sperm Injection (IVF/ICSI) Treatments

The PPOS protocol, which uses MPA, has become widely used in IVF/ICSI treatments as an alternative to gonadotropin-releasing hormone (GnRH) analog protocols for inhibiting premature luteinizing hormone (LH) surges .

Infertility Treatment in Women

MPA is used in conjunction with letrozole (LE) in PPOS protocols for treating infertile women . The study compared the efficacy of fixed versus degressive doses of MPA combined with LE .

Suppressing Premature LH Surges

MPA is used in PPOS protocols to suppress premature LH surges, which is crucial for successful IVF or ICSI .

Improving Embryo Quality and Pregnancy Outcomes

MPA is used in PPOS protocols to improve embryo quality and pregnancy outcomes .

作用机制

Target of Action

Medroxyprogesterone-d3, also known as Medroxyprogesterone Acetate (MPA), primarily targets the progesterone receptors in the body . It is a progestin hormone and is used in endometrial and breast cancers . In endometrial cancer, MPA inhibits the secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland .

Mode of Action

MPA transforms a proliferative endometrium into a secretory endometrium . When administered with conjugated estrogens, MPA reduces the incidence of endometrial hyperplasia and the risk of adenocarcinoma . The mechanism of action of progestogen-only contraceptives like MPA depends on the progestogen activity and dose. High-dose progestogen-only contraceptives, such as MPA, inhibit follicular development and prevent ovulation as their primary mechanism of action .

Biochemical Pathways

MPA is involved in several biochemical pathways. It is linked to ER stress/unfolded protein response, and tumor-related pathways . It also upregulates the Vitamin D receptor gene expression, allowing highly sensitive regulation of T cells by Vitamin D .

Pharmacokinetics

MPA is rapidly absorbed from the GI tract, with peak plasma concentrations achieved within 2–4 hours . Peak plasma concentrations are attained approximately 1 week following subcutaneous injection . Food increases peak plasma concentrations and AUC . It is distributed into human milk .

Result of Action

The use of MPA results in several molecular and cellular effects. It transforms a proliferative endometrium into a secretory endometrium . It also reduces the incidence of endometrial hyperplasia and the risk of adenocarcinoma when administered with conjugated estrogens . Long-term use of MPA may lead to significant loss of bone mineral density (BMD), and the bone loss is greater with increasing duration of use .

Action Environment

The action, efficacy, and stability of MPA can be influenced by various environmental factors. For instance, the presence of food can increase peak plasma concentrations and AUC . Additionally, the method of administration (oral, subcutaneous, or intramuscular injection) can also affect its pharmacokinetics .

属性

IUPAC Name |

(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16+,17-,18-,20+,21-,22-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQMUZJSZHZSGN-ZLUPVJNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028078 | |

| Record name | Medroxyprogesterone-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162462-69-3 | |

| Record name | Medroxyprogesterone-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)

![6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol](/img/structure/B602655.png)